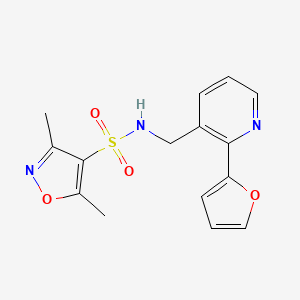

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-3-7-16-14(12)13-6-4-8-21-13/h3-8,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRJGICNPOMGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with cytochrome p450 2a6, a key enzyme involved in drug metabolism and bioactivation of carcinogens.

Biochemical Analysis

Biochemical Properties

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high coumarin 7-hydroxylase activity, which is crucial for the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide. Additionally, it is competent in the metabolic activation of aflatoxin B1, a potent carcinogen. The interactions of this compound with cytochrome P450 enzymes, particularly cytochrome P450 2A6, highlight its importance in drug metabolism and detoxification processes.

Cellular Effects

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in the expression of genes involved in drug metabolism and detoxification.

Molecular Mechanism

The molecular mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its binding interactions with cytochrome P450 enzymes. By binding to the active site of cytochrome P450 2A6, the compound can modulate the enzyme’s activity, leading to the hydroxylation of substrates such as coumarin and anti-cancer drugs. This interaction is crucial for the metabolic activation of these compounds, which can subsequently exert their therapeutic effects. Additionally, the compound’s ability to activate aflatoxin B1 highlights its role in the metabolic activation of carcinogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

Studies on the dosage effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide in animal models have revealed that its effects vary with different dosages. At lower doses, the compound exhibits beneficial effects by enhancing the activation of anti-cancer drugs and facilitating detoxification processes. At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions facilitate the hydroxylation and activation of various substrates, including anti-cancer drugs and carcinogens. The compound’s role in these metabolic pathways underscores its potential as a modulator of drug metabolism and detoxification processes.

Transport and Distribution

The transport and distribution of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide is a complex molecule that incorporates several bioactive moieties. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure

The compound features a pyrimido[1,6-a]azepine core with an attached 5-methyl-1,2,4-oxadiazole group and an N-phenylacetamide moiety. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of the oxadiazole moiety often exhibit significant antitumor properties. For instance:

- Cytotoxicity Studies : Compounds containing the oxadiazole ring have shown promising cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | Bcl-2 Jurkat | 1.98 ± 1.22 |

The presence of electron-donating groups in the phenyl ring significantly enhances cytotoxic activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Antibacterial Screening : Compounds were tested using the serial dilution method against various bacterial strains. The oxadiazole-containing compounds exhibited higher antibacterial efficacy compared to standard antibiotics .

Neuroprotective Effects

The oxadiazole moiety is also linked to neuroprotective effects:

- Mechanism of Action : Some studies suggest that compounds with oxadiazole rings may inhibit enzymes involved in neurodegenerative diseases, such as O-GlcNAcase inhibitors . This inhibition can potentially lead to neuroprotective outcomes in models of Alzheimer’s disease.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Synthesis and Characterization : A study synthesized various oxadiazole derivatives and assessed their biological activities. The compounds showed promising results in inhibiting cancer cell proliferation and exhibited selectivity towards certain cancer types .

- In Vivo Studies : Animal models treated with oxadiazole derivatives displayed reduced tumor growth compared to control groups. These findings support further exploration into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Ranitidine Derivatives

Several ranitidine-related compounds share structural motifs with the target molecule, such as furan and sulfonamide groups (–3). For example:

- Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide): Contains a dimethylamino-furan moiety linked to a nitroacetamide group via a thioether bridge. Unlike the target compound, it lacks the pyridine and isoxazole rings but shares sulfonamide-like reactivity due to the nitroacetamide group .

- Ranitidine diamine hemifumarate (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine hemifumarate): Features a furan-amine-thioether scaffold but replaces the sulfonamide with a hemifumarate salt, reducing its acidity compared to the target compound .

Comparison with Sulfonamide Derivatives in Recent Research

The compound N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide () shares a sulfonamide group and furan substituent but differs in core heterocycles. Its imidazo-pyrazole-pyridine system may confer distinct solubility and binding affinity compared to the target compound’s pyridine-isoxazole framework.

European Patent Compounds (EP 2 697 207 B1)

The patent lists sulfonamide derivatives with trifluoromethyl-phenyl and oxazolidine motifs (). While these compounds lack furan or pyridine groups, their sulfonamide and trifluoromethyl substituents suggest enhanced metabolic stability and lipophilicity compared to the target compound. For example, N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide incorporates bulky cyclohexenyl and oxazolidine groups, which may reduce aqueous solubility relative to the target compound’s simpler pyridine-isoxazole system .

Key Research Findings and Implications

- Structural Flexibility : The pyridine-furan-isoxazole scaffold in the target compound allows for modular modifications, as seen in ranitidine derivatives (e.g., thioether vs. methylene bridges) .

- Sulfonamide Reactivity : Unlike nitroacetamide or hemifumarate analogs, the sulfonamide group in the target compound may enhance acidity (pKa ~1–2) and hydrogen-bonding capacity, favoring enzyme inhibition .

- Heterocyclic Synergy : The combination of pyridine (electron-deficient π-system) and isoxazole (rigid planar structure) may improve target selectivity compared to imidazo-pyrazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

- Answer : Synthesis involves coupling reactions between sulfonamide intermediates and substituted pyridine-furan hybrids. For example, analogous compounds (e.g., RNA polymerase inhibitors in ) were synthesized by heating precursors in solvents like isopropanol, followed by purification via flash chromatography. Key steps include optimizing reaction temperature (e.g., 80–100°C) and solvent polarity to enhance yields .

Q. How can researchers validate the structural integrity of this compound?

- Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ ~2.5 ppm, furan protons at δ ~6.5–7.5 ppm) and HRMS to verify molecular mass. For instance, compound 16 in showed precise HRMS alignment (Δ < 2 ppm) between calculated and observed values, ensuring structural accuracy .

Q. What analytical methods are suitable for assessing compound stability under experimental conditions?

- Answer : Accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% RH) can identify degradation products. Impurity profiling (e.g., ranitidine-related compounds in ) helps trace hydrolytic or oxidative degradation pathways, guiding storage protocol development .

Advanced Research Questions

Q. How do structural modifications to the furan-pyridine scaffold influence bioactivity?

- Answer : SAR studies on RNA polymerase inhibitors () reveal that substituents on the pyridine ring (e.g., chlorobenzyl vs. cyclohexylmethyl) modulate binding affinity. Electron-withdrawing groups (e.g., -CF₃) enhance stability, while bulkier groups may sterically hinder target interactions .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data?

- Answer : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding kinetics, ITC for thermodynamic profiling). Crystallographic data (e.g., ’s X-ray structures) clarify binding modes, resolving discrepancies arising from assay variability .

Q. How can researchers elucidate the compound’s mechanism of action against bacterial targets?

- Answer : Co-crystallization with target proteins (e.g., Escherichia coli RNA polymerase in ) combined with mutagenesis identifies critical binding residues. Enzymatic inhibition assays (IC₅₀ determination) and molecular dynamics simulations further refine mechanistic insights .

Q. What methodologies address inconsistencies in synthetic yields across literature reports?

- Answer : Systematic DOE (Design of Experiments) approaches optimize variables like catalyst loading, solvent choice, and reaction time. For example, highlights solvent-dependent yields (e.g., isopropanol vs. THF) for analogous sulfonamides, guiding reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound?

- Answer : Contradictions may stem from solvent effects or impurity interference. Compare spectra under standardized conditions (e.g., DMSO-d₆ or CDCl₃) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. ’s detailed NMR assignments for cyclobutenedione derivatives provide a reference framework .

Q. What steps mitigate discrepancies in biological assay outcomes?

- Answer : Standardize assay protocols (e.g., buffer pH, incubation time) and include positive controls (e.g., known RNA polymerase inhibitors from ). Replicate studies across independent labs to isolate methodological vs. compound-specific variability .

Methodological Resources

- Synthetic Protocols : details solvent systems (e.g., isopropanol, THF) and purification techniques (flash chromatography) for sulfonamide derivatives.

- Analytical Validation : ’s impurity profiling and ’s HRMS/NMR data provide benchmarks for quality control.

- Biological Assays : ’s crystallographic and enzymatic inhibition methodologies offer templates for target interaction studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.